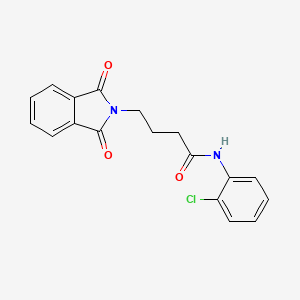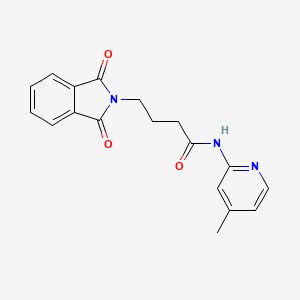
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been primarily studied for its anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A exerts its anti-inflammatory and immunomodulatory effects by modulating the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of immune and inflammatory responses. Specifically, this compound A inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of downstream pro-inflammatory gene expression, ultimately resulting in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of immune cell activation and infiltration, and the reduction of tissue damage and inflammation. Additionally, this compound A has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further clinical development.
実験室実験の利点と制限
One of the main advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A in lab experiments is its well-defined mechanism of action and specificity for the NF-κB pathway. This allows for precise modulation of immune and inflammatory responses, making it a valuable tool for studying these processes. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A. One area of interest is the use of this compound A in combination with other anti-inflammatory or immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound A in clinical settings. Finally, the potential use of this compound A in other disease areas, such as cancer and neuroinflammation, should be explored.
合成法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 2,3-dioxoindoline-1-acetic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Several preclinical studies have demonstrated the anti-inflammatory and immunomodulatory effects of this compound A in animal models of these diseases. These studies have shown that this compound A can inhibit the production of pro-inflammatory cytokines and chemokines, reduce immune cell infiltration, and suppress the activation of inflammatory pathways.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-19-15(11-12)20-16(22)7-4-10-21-17(23)13-5-2-3-6-14(13)18(21)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLFQIVGXDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
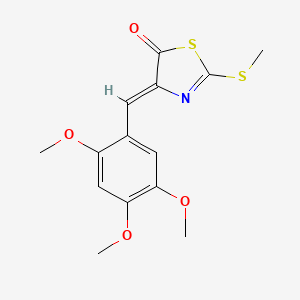
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)

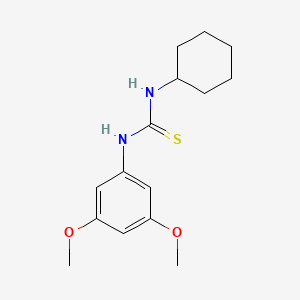
![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
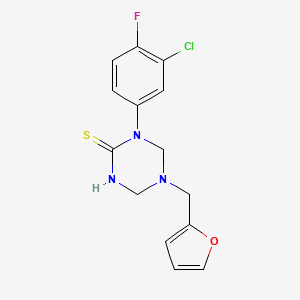
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)

methanone](/img/structure/B5803951.png)
